molecular formula C58H38O3 B13079484 4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)

4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)

Cat. No.: B13079484
M. Wt: 782.9 g/mol
InChI Key: JEOAUTNZTUGROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) is a bis-functionalized aromatic compound featuring a central diphenyl ether (oxybis phenylene) backbone linked to two cyclopentadienone moieties, each substituted with three phenyl groups. The cyclopentadienone units are highly conjugated, enabling applications in materials science, particularly in polymers and organic electronics, due to their electron-deficient nature and capacity for Diels-Alder reactions . The compound’s rigidity and thermal stability stem from its aromatic backbone and bulky substituents, making it suitable for high-performance polymer matrices and crosslinking agents .

Properties

Molecular Formula

C58H38O3

Molecular Weight

782.9 g/mol

IUPAC Name

3-[4-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenoxy]phenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C58H38O3/c59-57-53(41-23-11-3-12-24-41)49(39-19-7-1-8-20-39)51(55(57)43-27-15-5-16-28-43)45-31-35-47(36-32-45)61-48-37-33-46(34-38-48)52-50(40-21-9-2-10-22-40)54(42-25-13-4-14-26-42)58(60)56(52)44-29-17-6-18-30-44/h1-38H

InChI Key

JEOAUTNZTUGROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=C(C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Step 1: Friedel-Crafts Acylation of Diphenyl Ether

  • Objective: Synthesize 4,4'-diphenylacetyl diphenyl ether (intermediate I)
  • Reagents and Conditions:
    • Diphenyl ether and phenylacetyl chloride are reacted.
    • Catalyst: Anhydrous aluminum chloride (AlCl3).
    • Solvent: Dichloromethane (CH2Cl2).
    • Temperature: Initial dropwise addition under ice bath (0.5–1.5 °C), followed by stirring at room temperature for 1–3 hours and reflux for 1–4 hours.
  • Procedure:
    • AlCl3 is dispersed in CH2Cl2 under ice bath.
    • A mixture of diphenyl ether and phenylacetyl chloride in CH2Cl2 is added dropwise.
    • After addition, the mixture is stirred at room temperature and then refluxed.
    • The reaction is quenched by slow addition of hydrochloric acid under ice bath.
    • The product is isolated by filtration, washed, dried, and purified by alcohol reflux and filtration.
  • Yield & Purity:
    • Yield reported around 72.4% to 88.0%.
    • Melting point: 168.4–170.0 °C.
  • Notes:
    • The molar ratio of diphenyl ether:phenylacetyl chloride:AlCl3 is approximately 1:1.9–2.4:1.9–2.4.
    • Proper temperature control is crucial to avoid side reactions and ensure high yield.

Step 2: Oxidation to 4,4'-bis(benzoylglyoxalyl) diphenyl ether (intermediate II)

  • Objective: Oxidize the acetyl groups to benzoylglyoxalyl groups.
  • Reagents and Conditions:
    • Oxidant: Potassium permanganate (KMnO4).
    • Phase transfer catalyst: Alkyl ammonium bromide (e.g., tetraethylammonium bromide or tetrabutylammonium bromide).
    • Base: Sodium hydroxide or sodium bicarbonate.
    • Solvent: Dichloromethane with aqueous phase.
    • Temperature: 25–40 °C.
    • Reaction time: 1–60 hours, monitored by TLC.
  • Procedure:
    • 4,4'-diphenylacetyl diphenyl ether is dissolved in CH2Cl2.
    • Aqueous solution containing alkali and alkyl ammonium bromide is added.
    • Solid KMnO4 is added under rapid stirring.
    • After completion, the reaction mixture is poured into ice-cold HCl and sodium sulfite solution to quench.
    • The product is extracted, washed, dried, and isolated as a yellow solid.
  • Yield & Purity:
    • Yield approximately 93.6% to 94.0%.
  • Notes:
    • The molar ratio of substrate:KMnO4:alkali:alkyl ammonium bromide is about 1:1–10:0.5–3:0.5–3.
    • Concentration of substrate in CH2Cl2 is maintained at 0.05–0.15 mol/L.
    • The phase transfer catalyst improves oxidation efficiency and selectivity.

Step 3: Base-Catalyzed Condensation to Form Target Cyclopentadienone

  • Objective: Condense the oxidized intermediate with 1,3-diphenylacetone to form the bis(cyclopentadienone).
  • Reagents and Conditions:
    • Base catalyst: Typically potassium hydroxide (KOH) or another strong base.
    • Solvent: Often aqueous or alcoholic medium.
    • Temperature: Room temperature to reflux depending on specific protocols.
    • Reaction time: Several hours until completion.
  • Procedure:
    • The oxidized intermediate (II) is mixed with 1,3-diphenylacetone in the presence of base.
    • The mixture is stirred under controlled temperature.
    • The reaction progress is monitored by TLC or other chromatographic methods.
    • Upon completion, the product is isolated by filtration or extraction, purified by recrystallization.
  • Yield & Purity:
    • High yields reported due to efficient condensation.
  • Notes:
    • The condensation forms the cyclopentadienone rings, completing the synthesis.
    • Purification may require recrystallization to separate from minor by-products.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Friedel-Crafts Acylation Diphenyl ether + phenylacetyl chloride AlCl3 catalyst, CH2Cl2 solvent, 0.5–1.5 °C to reflux 4,4'-diphenylacetyl diphenyl ether (I) 72.4–88.0 Temperature control critical; AlCl3 molar ratio ~2x
2 Oxidation Intermediate I KMnO4, alkyl ammonium bromide, NaOH/NaHCO3, 25–40 °C 4,4'-bis(benzoylglyoxalyl) diphenyl ether (II) 93.6–94.0 Phase transfer catalyst enhances oxidation
3 Base-catalyzed Condensation Intermediate II + 1,3-diphenylacetone KOH or base catalyst, aqueous/alcoholic solvent 4,4'-[Oxybis(4,1-phenylene)]bis(cyclopentadienone) High Forms final cyclopentadienone structure

Research Findings and Improvements

  • The described method from patent CN101100420B emphasizes solvent and oxidant optimization to achieve low toxicity, cost-effectiveness, and high yield in the preparation of the target compound.
  • Use of phase transfer catalysts in oxidation step significantly improves reaction rate and product purity.
  • Control of molar ratios and reaction temperatures in the Friedel-Crafts step prevents side reactions and polymerization.
  • Purification challenges due to product solubility and by-products are addressed by repeated recrystallization and solvent washing.
  • The overall synthetic route is suitable for scale-up due to relatively mild conditions and commercially available reagents.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyclopentadienone moieties into cyclopentanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Cyclopentanol derivatives

    Substitution: Halogenated or nitrated phenylene derivatives

Scientific Research Applications

4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of therapeutic agents.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing and donating properties of its substituents. In biological systems, it may interact with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Compound A: 1,1'-(4,4'-Oxybis(4,1-phenylene))bis(4-(anthracen-9-yl)-3-phenoxyazetidin-2-one) (4g)

  • Key Differences: Replaces cyclopentadienone with β-lactam and anthracene groups. Exhibits distinct reactivity: β-lactam’s carbonyl (IR: 1,755 cm⁻¹) is more electrophilic than cyclopentadienone’s ketones, favoring nucleophilic additions . Higher solubility in polar solvents due to anthracene’s planar structure.

Compound B: 2,2'-(oxybis(4,1-phenylene))bis(1H-benzo[d]imidazole) (4)

  • Key Differences: Substitutes cyclopentadienone with benzimidazole, introducing nitrogen heterocycles. Enhanced alkaline stability (retains structure at pH 13) compared to cyclopentadienone, which may degrade under strong bases . Applications diverge: benzimidazoles are used in proton-exchange membranes, whereas cyclopentadienones serve as crosslinkers .

Compound C: N,N'-(oxybis(4,1-phenylene))bis(1-(4-fluorophenyl)methanimine) (L2)

  • Key Differences: Features Schiff base (-CH=N-) linkages instead of cyclopentadienone. Exhibits strong coordination with metal ions (e.g., Cu²⁺), unlike the electron-deficient cyclopentadienone, which primarily undergoes cycloadditions . DFT studies show L2’s HOMO-LUMO gap (4.2 eV) is narrower than cyclopentadienone derivatives (5.5–6.0 eV), indicating higher electronic conductivity .

Thermal and Spectroscopic Properties

Property 4,4'-[Oxybis...cyclopentadienone] Compound A (4g) Compound B (4) Compound C (L2)
Thermal Stability (°C) >300 (decomposition) 126–128 (melting point) >250 (stable in alkaline) 180–200 (decomposition)
IR (cm⁻¹) 1,680–1,710 (C=O) 1,755 (β-lactam C=O) 3,400 (N-H), 1,620 (C=N) 1,640 (C=N Schiff base)
¹H-NMR (δ, ppm) Aromatic: 6.8–8.2 5.71 (H-4), 6.20 (H-3) 7.24 (ArH, J=9.0 Hz) 8.25 (ArH, d, J=8.3 Hz)
Applications Polymer crosslinking Antimicrobial agents Alkaline fuel cells Metal-organic frameworks

Research Findings and Implications

  • Electronic Properties: Cyclopentadienone derivatives exhibit lower HOMO (-8.2 eV) and LUMO (-3.0 eV) energies compared to benzimidazoles (HOMO: -7.5 eV, LUMO: -2.8 eV), enhancing their electron-accepting capacity in organic semiconductors .
  • Reactivity: Cyclopentadienones undergo Diels-Alder reactions at lower temperatures (80–100°C) than Schiff bases (120–150°C), enabling milder polymerization conditions .
  • Thermal Resilience: The trifluoromethyl groups in analogous polyimides (e.g., ) improve thermal stability (Tg > 300°C) compared to non-fluorinated cyclopentadienone-based polymers (Tg: 250–280°C) .

Biological Activity

4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone), also known by its CAS number 13092-45-0, is a synthetic organic compound with potential biological activity. Its molecular formula is C58H38O3, and it exhibits a melting point of approximately 273 °C. This compound has garnered interest in various fields due to its unique structural properties and potential applications in medicinal chemistry.

The compound is characterized by a complex structure that includes two triphenylcyclopentadienone moieties linked by an oxybis(phenylene) unit. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC58H38O3
Molar Mass782.92 g/mol
Density1.258 g/cm³
Melting Point273 °C

Anticancer Properties

Recent studies have indicated that compounds similar to 4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) exhibit significant anticancer activities. For instance, derivatives of cyclopentadienones have been shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism of action appears to involve disruption of microtubule dynamics essential for mitosis .

In vitro studies using human cancer cell lines such as HeLa have demonstrated that these compounds can induce significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values reported for similar compounds range from 10 nM to 40 nM, indicating potent antitumor activity .

The proposed mechanism involves the binding of the compound to the colchicine site on tubulin, inhibiting its polymerization and thus preventing the formation of the mitotic spindle. This action leads to cell cycle arrest at the G2/M phase and ultimately results in programmed cell death (apoptosis) .

Case Studies

A notable case study involved the synthesis and evaluation of related cyclopentadienone derivatives. In this study, researchers synthesized several analogs and tested their biological activities against various cancer cell lines. The results indicated that modifications in the substituents on the cyclopentadienone scaffold significantly influenced their potency and selectivity towards cancer cells.

Key Findings:

  • Compound Variants: Variants with electron-withdrawing groups showed enhanced cytotoxicity compared to those with electron-donating groups.
  • Selectivity: Some derivatives exhibited selective toxicity towards specific cancer types while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.